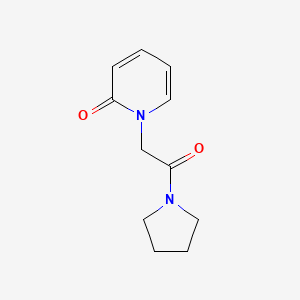
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound was first synthesized in the 1970s and has since undergone extensive research to determine its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has been shown to activate the immune system and induce the production of cytokines, such as tumor necrosis factor alpha (TNF-α), which can lead to tumor cell death. 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has also been shown to disrupt the tumor vasculature, leading to reduced blood flow to the tumor and subsequent tumor cell death.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, the disruption of the tumor vasculature, and the activation of the immune system. 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide is that it has been shown to be effective in preclinical studies, suggesting that it may have potential as a cancer treatment. However, 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has also been shown to have limitations, including its poor solubility and potential toxicity at high doses.
Direcciones Futuras
There are a number of future directions for research on 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide, including the development of more effective formulations and delivery methods, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in other diseases, such as autoimmune disorders. Additionally, further research is needed to determine the optimal dosing and administration of 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide for maximum therapeutic benefit.
Métodos De Síntesis
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide can be synthesized through a multi-step process involving the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with acetic anhydride, followed by oxidation with potassium permanganate and subsequent reaction with N-methylamine. The resulting product is purified through recrystallization to yield 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has been studied extensively for its potential use as an anti-cancer agent. In preclinical studies, 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, breast, and colon cancer. 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-12(14)8-9-5-6-10-3-2-4-11(10)7-9/h5-7H,2-4,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOICGRHCKIXOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)

![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)


![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)


![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)

